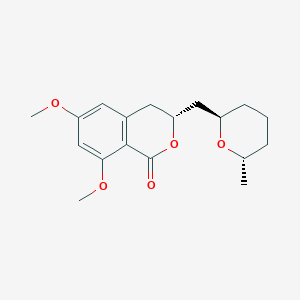
Dimethyl Cladosporin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl Cladosporin is a derivative of Cladosporin, a naturally occurring fungal metabolite isolated from the endophytic fungus Cladosporium cladosporioides. Cladosporin and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including antifungal, antibacterial, and antiparasitic properties .
Preparation Methods
Dimethyl Cladosporin can be synthesized through the methylation of Cladosporin. The process involves the use of dimethyl sulfate as a methylating agent. The crude product is then purified by chromatography on silica gel using a mixture of benzene, methanol, and acetic acid as the eluant . Industrial production methods typically involve culturing Cladosporium cladosporioides on a yeast extract-sucrose medium, followed by extraction of the metabolite with hot chloroform .
Chemical Reactions Analysis
Dimethyl Cladosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Dimethyl Cladosporin has a wide range of scientific research applications. In chemistry, it is used as a lead compound for the development of new antifungal and antibacterial agents. In biology, it serves as a tool for studying fungal metabolism and the biosynthesis of secondary metabolites. In medicine, this compound has shown potential as an antiparasitic agent, particularly against Plasmodium falciparum, the causative agent of malaria . Additionally, it has applications in the agricultural industry as a selective herbicide for monocots .
Mechanism of Action
The mechanism of action of Dimethyl Cladosporin involves the inhibition of protein synthesis. It specifically targets lysyl-tRNA synthetase, an enzyme crucial for protein synthesis in both fungi and parasites. By inhibiting this enzyme, this compound disrupts the production of essential proteins, leading to the death of the target organism .
Comparison with Similar Compounds
Dimethyl Cladosporin is unique compared to other similar compounds due to its potent antifungal and antiparasitic activities. Similar compounds include Cladosporin, Calphostin C, and Ergosterol Peroxide. While Cladosporin shares a similar structure and biological activity, this compound exhibits enhanced potency due to the presence of additional methyl groups . Calphostin C and Ergosterol Peroxide, on the other hand, have different mechanisms of action and are primarily known for their anticancer and immunosuppressive properties .
Properties
Molecular Formula |
C18H24O5 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3R)-6,8-dimethoxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C18H24O5/c1-11-5-4-6-13(22-11)9-15-8-12-7-14(20-2)10-16(21-3)17(12)18(19)23-15/h7,10-11,13,15H,4-6,8-9H2,1-3H3/t11-,13+,15+/m0/s1 |
InChI Key |
PBNWYXJTPLKLOB-NJZAAPMLSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
Canonical SMILES |
CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















